2-(Trimethylsilyl)-3-methylthiophene
Overview
Description
2-(Trimethylsilyl)-3-methylthiophene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-3-methylthiophene typically involves the introduction of a trimethylsilyl group to a thiophene derivative. One common method is the reaction of 3-methylthiophene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to form sulfoxides or sulfones.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, peracetic acid.
Substitution: Trimethylsilyl chloride, triethylamine.
Reduction: Lithium aluminum hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted thiophenes.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
2-(Trimethylsilyl)-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)-3-methylthiophene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, making the compound less reactive under certain conditions and allowing selective reactions to occur at other sites on the molecule . The trimethylsilyl group can be removed under specific conditions, revealing the reactive site for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in having a trimethylsilyl group but differs in the functional group attached to the silicon atom.
Trimethylsilylacetylene: Contains a trimethylsilyl group attached to an acetylene moiety, used in different types of organic reactions.
2-Trimethylsilyl-3-trimethylsilylamino-1,2,4-triazole: Another compound with multiple trimethylsilyl groups, used in specialized chemical syntheses.
Uniqueness
2-(Trimethylsilyl)-3-methylthiophene is unique due to its combination of a thiophene ring and a trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in organic synthesis and materials science applications where selective reactivity is desired .
Properties
IUPAC Name |
trimethyl-(3-methylthiophen-2-yl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14SSi/c1-7-5-6-9-8(7)10(2,3)4/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHLQVNZJRWXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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